(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride
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Overview
Description
(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H7ClF2O2S. It is known for its unique spiro structure, which includes a spiro carbon atom bonded to two fluorine atoms and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride typically involves the fluorination of (2-methylene cyclopropyl)methanol followed by further chemical modifications. The reaction conditions often include the use of fluorinating agents and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Difluorospiro[22]pentan-1-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to form stable derivatives makes it useful for creating drug candidates with improved properties.
Industry
In the industrial sector, (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride involves its ability to undergo substitution reactions. The methanesulfonyl chloride group is highly reactive and can be replaced by other nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorospiro[2.2]pentan-1-yl methanesulfonyl chloride: A similar compound with a slightly different structure.
(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl fluoride: Another related compound with a fluoride group instead of chloride.
Uniqueness
(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride is unique due to its specific spiro structure and the presence of both fluorine and methanesulfonyl chloride groups. This combination of features makes it particularly useful in various chemical reactions and applications.
Properties
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)3-4-5(1-2-5)6(4,8)9/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNFUGUWVLIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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